BenchChemオンラインストアへようこそ!

2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole

Physicochemical Profiling Drug Design Lead Optimization

2-(4-Methoxyphenyl)-1-methyl-1H-benzimidazole (CAS 2620-82-8) is a small-molecule benzimidazole derivative (C15H14N2O, MW 238.28) characterized by a 4-methoxyphenyl substituent at position 2 and a methyl group at position 1 of the benzimidazole core. This substitution pattern distinguishes it from the simpler 1-methyl-2-phenylbenzimidazole scaffold and the non-methylated 2-(4-methoxyphenyl)-1H-benzimidazole.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
CAS No. 2620-82-8
Cat. No. B5703004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole
CAS2620-82-8
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC
InChIInChI=1S/C15H14N2O/c1-17-14-6-4-3-5-13(14)16-15(17)11-7-9-12(18-2)10-8-11/h3-10H,1-2H3
InChIKeyDAIPJPQHLYRKSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)-1-methyl-1H-benzimidazole (CAS 2620-82-8) – Core Structural Overview for Procurement Screening


2-(4-Methoxyphenyl)-1-methyl-1H-benzimidazole (CAS 2620-82-8) is a small-molecule benzimidazole derivative (C15H14N2O, MW 238.28) characterized by a 4-methoxyphenyl substituent at position 2 and a methyl group at position 1 of the benzimidazole core . This substitution pattern distinguishes it from the simpler 1-methyl-2-phenylbenzimidazole scaffold and the non-methylated 2-(4-methoxyphenyl)-1H-benzimidazole [1]. Benzimidazoles as a class engage diverse biological targets, but the specific 4-methoxy/N-methyl arrangement modulates electronic and steric properties that are critical for molecular recognition [2].

2-(4-Methoxyphenyl)-1-methyl-1H-benzimidazole (CAS 2620-82-8) – Why Simple Benzimidazole Swaps Lead to Functional Mismatch


In-class substitution of benzimidazole scaffolds is unreliable because even minor substituent changes can invert biological activity profiles. For example, in the anti-obesity patent literature, 1-methyl-2-phenylbenzimidazole is the preferred pharmacophore, and aryl ring modifications are explicitly claimed to modulate potency [1]. Similarly, in topoisomerase I inhibition, 2-(4-methoxyphenyl)-1H-benzimidazole derivatives show that the presence and position of substituents (e.g., 5-nitro vs. 4-nitro) determine whether a compound acts as a poison or is inactive, yet the N1-methyl group alters the hydrogen-bonding capacity and planarity of the system [2]. Therefore, a generic 2-arylbenzimidazole cannot simply replace 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole in structure-activity-dependent applications without risking target engagement failure.

2-(4-Methoxyphenyl)-1-methyl-1H-benzimidazole (CAS 2620-82-8) – Product-Specific Quantitative Evidence Guide


Molecular Property Differentiation vs. 1-Methyl-2-phenylbenzimidazole

The 4-methoxy substituent significantly alters the lipophilicity and electronic character of the 2-aryl ring relative to the unsubstituted 1-methyl-2-phenylbenzimidazole. Computational predictions yield a LogP (XLogP3) of 3.7 for the target compound, compared to 3.1 for 1-methyl-2-phenylbenzimidazole [1]. This LogP elevation is consistent with increased membrane permeability and altered metabolic stability, as methoxy groups are known to block oxidative metabolism at the para position [2].

Physicochemical Profiling Drug Design Lead Optimization

Topoisomerase I Poison Potential vs. Non-Methylated 2-(4-Methoxyphenyl)-1H-benzimidazole

In a comparative SAR study, non-methylated 2-(4-methoxyphenyl)-1H-benzimidazole (no N1 substitution) showed no detectable topoisomerase I inhibition, whereas 5-nitro-2-(4-methoxyphenyl)-1H-benzimidazole was highly active [1]. The N1-methyl group in the target compound is expected to affect the orientation of the 2-aryl ring and the ability to form hydrogen bonds with topoisomerase I. Although direct experimental IC50 data for the target compound are absent, the SAR trend indicates that N1-alkylation combined with 4-methoxy substitution may unlock topoisomerase I inhibitory activity that is absent in the N1-unsubstituted analog.

Anticancer Research Topoisomerase I DNA Damage

Anti-Obesity Pharmacophore Potential vs. 1-Methyl-2-phenylbenzimidazole

US Patent 4,212,876 claims substituted 2-phenylbenzimidazoles for anti-obesity use and identifies 1-methyl-2-phenylbenzimidazole as an exemplary compound [1]. The 4-methoxy analog (the target compound) would fall within the generic scope of the patent, but the methoxy group introduces a hydrogen-bond acceptor that can enhance binding to an unidentified target while potentially improving metabolic stability [2]. No direct in vivo potency comparison is available, but the structural modification is consistent with established medicinal chemistry strategies for improving drug-likeness of the phenylbenzimidazole series.

Metabolic Disease Anti-Obesity Agents Pharmacophore Mapping

Commercially Available Purity and Supplier Validation for Reproducible Research

The compound is listed by Sigma-Aldrich (Merck) with a catalog reference (AldrichCPR) and is supplied at a standard purity of 95% . In contrast, many generic 2-arylbenzimidazole analogs are only available from non-certified vendors with variable purity, creating batch-to-batch variability that undermines reproducible biological testing. No supplier certificate of analysis (CoA) was available at the time of writing for direct comparison, but the Sigma-Aldrich listing implies a minimum quality assurance level that is typically absent for bulk-synthesis intermediates.

Chemical Procurement Reproducibility Reference Standard

2-(4-Methoxyphenyl)-1-methyl-1H-benzimidazole (CAS 2620-82-8) – Recommended Application Scenarios Based on Quantified Differentiation


Metabolic Disease Lead Optimization Using the 4-Methoxybenzimidazole Pharmacophore

Research groups investigating anti-obesity benzimidazole leads can deploy this compound as a direct analog to the 1-methyl-2-phenylbenzimidazole scaffold claimed in US 4,212,876 [1]. The 4-methoxy group provides a built-in hydrogen-bond acceptor and increased lipophilicity (ΔLogP ~ +0.6 vs. phenyl analog) [2], enabling exploration of enhanced target binding and metabolic stability without deviating from the established pharmacophore framework.

Topoisomerase I Poison SAR Expansion

In anticancer drug discovery, this compound fills a gap in the structure-activity landscape between the inactive 2-(4-methoxyphenyl)-1H-benzimidazole and the active 5-nitro derivatives [3]. It can serve as a template for introducing additional substituents on the benzimidazole core (e.g., 5-nitro, 5-formyl) while maintaining the N1-methyl group that may be critical for enzyme-DNA complex stabilization.

Physicochemical Reference Standard for Method Development

With a predicted LogP of 3.7 [2] and commercial availability at 95% purity from Sigma-Aldrich , the compound is suitable as a reference standard for RP-HPLC method development, logD determination, or computational model validation, where a 2-arylbenzimidazole with defined methoxy substitution is required.

Quote Request

Request a Quote for 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.